Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate
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Overview
Description
Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methylthio group, as well as a benzoate ester moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of kdr kinase inhibitors . KDR (Kinase insert Domain Receptor) is a type of receptor tyrosine kinase associated with angiogenesis, a process that promotes the growth of new blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: A precursor in the synthesis of the target compound.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
Uniqueness
Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is unique due to the combination of its pyrimidine ring with a benzoate ester moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBWUZUTRHUOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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